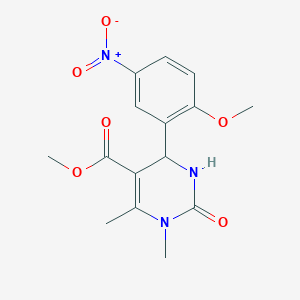![molecular formula C16H17BrN4OS B308341 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308341.png)
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) has potential applications in various fields of scientific research. In medicine, it has been found to have anticancer properties and can be used in the development of new drugs for cancer treatment. In agriculture, it has been found to have herbicidal properties and can be used as a herbicide to control weed growth. In materials science, it has been found to have potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the activity of certain enzymes involved in the growth and development of plants.
Biochemical and Physiological Effects:
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) has been found to have both biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. In plants, it inhibits the activity of certain enzymes involved in growth and development, leading to stunted growth and eventual death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) in lab experiments is its high potency. It requires only small amounts of the compound to produce significant effects. However, one of the limitations is that it is highly reactive and requires careful handling to prevent degradation and loss of potency.
Future Directions
The potential applications of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) in various fields of scientific research suggest numerous future directions for research. In medicine, further studies can be carried out to explore its potential as a cancer treatment drug. In agriculture, research can be carried out to develop new herbicides based on the compound. In materials science, research can be carried out to explore its potential applications in the development of new materials with unique properties.
Conclusion:
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of the compound. It has been found to have anticancer and herbicidal properties and potential applications in the development of new materials with unique properties. Further research is needed to explore its potential applications in these fields and to fully understand its mechanism of action.
Synthesis Methods
The synthesis method of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) involves the reaction of 3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthesis method has been optimized to produce high yields of the compound.
properties
Product Name |
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane) |
|---|---|
Molecular Formula |
C16H17BrN4OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
10-bromo-3-ethylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclopentane] |
InChI |
InChI=1S/C16H17BrN4OS/c1-2-23-15-18-14-13(20-21-15)11-9-10(17)5-6-12(11)19-16(22-14)7-3-4-8-16/h5-6,9,19H,2-4,7-8H2,1H3 |
InChI Key |
YYHPGDHOVDJPLS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1 |
Canonical SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(5-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308260.png)

![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)
![6-(2-Chloro-4,5-diethoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308265.png)
![Ethyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B308266.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308268.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308271.png)
![3-[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B308272.png)
![Ethyl 4-(5-(2,4-dimethoxybenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308273.png)
![5-chloro-3'-[(2-fluorobenzyl)thio]-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B308274.png)
![4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B308278.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B308279.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B308281.png)